Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)-
Overview
Description
JI-101 is an orally active inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRb), and the ephrin B4 receptor B4 (EphB4) with potential antiangiogenic and antineoplastic activities. Angiogenesis inhibitor JI-101 binds to and inhibits VEGFR2, PDGFRb and EphB4, which may inhibit tumor angiogenesis and, so, cellular proliferation in tumor cells overexpressing VEGFR2, PDGFRb and EphB4. The receptor tyrosine kinases VEGFR2, PDGFRb and EphB4 may be overexpressed in a number of different cancer cell types and may play crucial roles in tumor angiogenesis.
Scientific Research Applications
Angiogenesis Inhibition
JI-101 is a novel, highly selective, and potent angiogenesis inhibitor . It uniquely targets three critical angiogenic kinases: VEGFR2, EphB4, and PDGFRβ . This unique activity distinguishes it from other agents in clinical development .
Oncology
In the field of oncology, JI-101 has shown promising results. It has been tested in preclinical and early clinical trials and has been well-tolerated to date . In tumors where EphB4 may play an oncogenic role, such as head and neck cancer, JI-101 may have anti-proliferative effects in addition to anti-angiogenic effects .
Combination Therapy
JI-101 has been studied for its potential in combination therapy. For instance, it was co-administered with paclitaxel in a MDA-MB-231 mouse xenotransplant model, resulting in greater efficacy and no increased toxicity . It is also highly synergistic with mTOR inhibitors and PI 3 kinase inhibitors in vitro and in vivo .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics (PK), pharmacodynamics (PD), tolerability, and efficacy of JI-101 have been assessed in combination with everolimus in advanced cancers . This was the first clinical study assessing the anti-tumor activity of JI-101 in a combinatorial regimen .
Future Research Directions
Given its robust preclinical and clinical pharmacology, JI-101 is a promising candidate for future research. A combination trial of JI-101 and PI3 kinase inhibitor or JI-101 and mTOR inhibitor is indicated .
Mechanism of Action
Target of Action
JI-101, also known as CGI-1842, is an oral multi-kinase inhibitor that targets three receptor tyrosine kinases :
These receptors play crucial roles in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis .
Mode of Action
By targeting multiple angiogenesis signaling pathways in tumor vessel beds, JI-101 has the potential to inhibit multiple stages of tumor angiogenesis . This multi-target approach enhances the anti-tumor efficacy of the drug .
Biochemical Pathways
The biochemical pathways affected by JI-101 involve the signaling pathways of VEGFR-2, PDGFR-β, and EphB4. These pathways are crucial for angiogenesis, and their inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
It is known that ji-101 is well-tolerated as a single agent and in combination with other drugs . It’s also suggested that JI-101 may have a drug-drug interaction, as it increased the exposure of everolimus by approximately 22% in a study .
Result of Action
The primary result of JI-101’s action is the inhibition of tumor angiogenesis, leading to the suppression of tumor growth and metastasis . In clinical trials, most patients had stable disease at their first set of restaging scans (two months), although no patients demonstrated a response to the drug per RECIST criteria .
Action Environment
The action environment of JI-101 is primarily the tumor microenvironment, where the drug targets angiogenesis signaling pathways. Environmental factors such as the presence of other drugs (as seen in the case of everolimus) can influence the action, efficacy, and stability of JI-101 .
properties
IUPAC Name |
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBFYBLSJMEBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)- | |
CAS RN |
900573-88-8 | |
Record name | CGI-1842 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900573888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGI-1842 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JI-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980M4N37DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.